molecular formula C11H16N2OS B5495464 N-[2-(methylthio)phenyl]-N'-propylurea

N-[2-(methylthio)phenyl]-N'-propylurea

Cat. No. B5495464
M. Wt: 224.32 g/mol
InChI Key: CTSUPGMXUIWSES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[2-(methylthio)phenyl]-N'-propylurea, typically involves the reaction of isothiocyanates with amines or amides. These reactions can be tailored to produce a wide range of thiourea derivatives by varying the substituents on the phenyl ring and the alkyl groups attached to the nitrogen atoms of the thiourea moiety. The synthetic routes are often optimized to improve yield, purity, and the specific properties of the desired compounds (Tepper, 1998).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-[2-(methylthio)phenyl]-N'-propylurea, is characterized by the presence of the thiourea backbone and various substituents that influence the compound's properties. X-ray diffraction (XRD) studies and spectroscopic techniques such as NMR and IR are commonly used to determine the molecular geometry, conformation, and intermolecular interactions of thioureas. These analyses reveal the preferred conformations in the solid state and the role of hydrogen bonding in determining the molecular structure (Wawer et al., 2000).

Chemical Reactions and Properties

Thioureas, including N-[2-(methylthio)phenyl]-N'-propylurea, participate in a variety of chemical reactions, leveraging the reactivity of the thiocarbonyl group. These compounds can undergo transformations such as alkylation, acylation, and oxidation, leading to the formation of new derivatives with diverse chemical functionalities. The reactivity of thioureas makes them valuable intermediates in organic synthesis and materials science (El-Bardan, 1998).

Physical Properties Analysis

The physical properties of N-[2-(methylthio)phenyl]-N'-propylurea, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and intermolecular interactions. The presence of substituents on the phenyl ring and the alkyl group attached to the urea moiety affect the compound's solubility in various solvents, its phase behavior, and its ability to form crystalline structures. These properties are critical in determining the compound's suitability for specific applications (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of N-[2-(methylthio)phenyl]-N'-propylurea, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic structure of the thiourea moiety and the nature of the substituents. Studies involving spectroscopic techniques and computational methods provide insights into the electronic distribution within the molecule, the stability of various tautomeric forms, and the compound's reactivity in chemical reactions (Lestard et al., 2015).

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUPGMXUIWSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylthio)phenyl]-N'-propylurea

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